Mivebresib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a BET bromodomain inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONXGFGWSSFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445993-26-9 | |
| Record name | Mivebresib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIVEBRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mivebresib's Binding Affinity for BRD4 vs. BRD2/3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant therapeutic potential in various oncological indications. This technical guide provides an in-depth analysis of the binding affinity of this compound for the first bromodomain (BD1) and second bromodomain (BD2) of BRD2, BRD3, and BRD4. It details the experimental methodologies used to determine these binding affinities and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound and BET Bromodomains
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to specific genomic locations.[1] This activity is critical for the expression of key oncogenes such as c-Myc, making BET proteins attractive targets for cancer therapy. This compound is a pan-BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their function.[2]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the bromodomains of BRD2, BRD3, and BRD4 has been extensively characterized using various biochemical assays. The data consistently show that this compound binds with high affinity to BRD2 and BRD4, while exhibiting a lower affinity for BRD3.
| Target Bromodomain | Binding Affinity (Ki, nM) |
| BRD2 | 1 - 2.2 |
| BRD3 | 12.2 |
| BRD4 | 1 - 2.2 |
| Table 1: Summary of this compound (ABBV-075) binding affinities for BET bromodomains. Data compiled from multiple sources indicating high affinity for BRD2 and BRD4, with approximately 10-fold weaker potency for BRD3.[3][4] |
Experimental Protocols
The determination of this compound's binding affinities relies on robust and sensitive biochemical assays. The primary methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC), with broader selectivity profiling often performed using the BromoScan™ platform.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay is a common method for quantifying the interaction between a test compound and a target protein.
Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide and the bromodomain of interest (BRD2, BRD3, or BRD4) by the inhibitor, this compound. The bromodomain protein is tagged with glutathione S-transferase (GST) and is detected by a Europium-labeled anti-GST antibody (donor fluorophore). The biotinylated histone peptide is detected by streptavidin-XL665 (acceptor fluorophore). When in close proximity, excitation of the Europium donor leads to energy transfer to the acceptor, resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagents:
-
Recombinant human BRD2, BRD3, or BRD4 (GST-tagged)
-
Biotinylated histone H4 peptide
-
LanthaScreen™ Eu-anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
This compound (serially diluted)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
-
Procedure:
-
Add assay buffer, this compound at various concentrations, and the respective bromodomain protein to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add a pre-mixed solution of the biotinylated histone H4 peptide, Eu-anti-GST antibody, and streptavidin-XL665.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (XL665).
-
-
Data Analysis:
-
The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated.
-
IC50 values are determined by plotting the signal ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Principle: A solution of this compound is titrated into a solution containing the target bromodomain protein. The heat released or absorbed during the binding event is measured. The resulting data are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Protocol:
-
Reagents:
-
Purified recombinant human BRD2, BRD3, or BRD4
-
This compound
-
Dialysis Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the protein solution while monitoring the heat changes.
-
A control experiment is performed by injecting this compound into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving BET proteins and the general workflows for the binding assays described.
Caption: BET protein (BRD4) signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Co-clinical Modeling of the Activity of the BET Inhibitor this compound (ABBV-075) in AML | In Vivo [iv.iiarjournals.org]
- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Mivebresib-Induced Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the bromodomains of BRD2, BRD3, BRD4, and BRDT, this compound effectively disrupts the transcriptional activation of key oncogenes, most notably MYC. This inhibition triggers a cascade of downstream events culminating in the induction of the intrinsic apoptotic pathway, making this compound a promising therapeutic agent in oncology, particularly for hematological malignancies. This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling network.
Mechanism of Action: BET Inhibition and MYC Suppression
This compound's primary mechanism of action is the inhibition of the BET family of proteins, which act as epigenetic "readers." These proteins recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, BET proteins, particularly BRD4, are crucial for the sustained expression of oncogenes that drive cellular proliferation and survival.
A key target of BET protein-mediated transcription is the MYC oncogene.[1][2][3] this compound displaces BRD4 from the MYC promoter and enhancer regions, leading to a rapid and significant downregulation of MYC transcription and subsequent protein expression.[1][4] The suppression of MYC is a critical initiating event in the pro-apoptotic cascade induced by this compound.
The Intrinsic Apoptosis Pathway Induced by this compound
The downregulation of MYC by this compound initiates a shift in the delicate balance between pro-survival and pro-apoptotic proteins of the BCL-2 family, ultimately leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of the caspase cascade.
Modulation of BCL-2 Family Proteins
This compound's suppression of MYC leads to transcriptional changes in several members of the BCL-2 family:
-
Downregulation of Anti-Apoptotic Proteins: this compound treatment has been shown to decrease the expression of the pro-survival proteins BCL-XL (encoded by BCL2L1) and MCL-1 (MCL1).[5] These proteins normally function to sequester pro-apoptotic effector proteins like BAX and BAK, preventing them from oligomerizing and forming pores in the mitochondrial membrane.
-
Upregulation of Pro-Apoptotic BH3-Only Proteins: Conversely, this compound treatment leads to the upregulation of pro-apoptotic BH3-only proteins, such as BIM (BCL2L11) and PUMA (BBC3).[4] These proteins act as sensors of cellular stress and can either directly activate BAX and BAK or inhibit the anti-apoptotic BCL-2 family members, thereby promoting apoptosis.
Mitochondrial-Mediated Apoptosis
The this compound-induced shift in the BCL-2 protein landscape towards a pro-apoptotic state triggers the intrinsic apoptosis pathway:
-
BAX/BAK Activation: With the reduced inhibition from BCL-XL and MCL-1, and the increased activation by BIM and PUMA, the effector proteins BAX and BAK become activated.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
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Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3 and caspase-7.
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Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
Quantitative Data
In Vitro Antiproliferative Activity of this compound
This compound demonstrates potent antiproliferative activity across a range of cancer cell lines, particularly those of hematologic origin. The half-maximal inhibitory concentration (IC50) values highlight this sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (hrs) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.0019 | CellTiter-Glo | 72 | [6] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 | CellTiter-Glo | 72 | [6] |
| RS4:11 | Acute Lymphoblastic Leukemia | 0.0064 | CellTiter-Glo | 72 | [6] |
| BXPC-3 | Pancreatic Cancer | 1.22 | MTT | 72 | [7] |
| CT26 | Colorectal Carcinoma | 48.26 | MTT | 72 | [7] |
Pharmacodynamic Biomarkers from Clinical Trials
In a phase 1 clinical trial (NCT02391480) involving patients with relapsed/refractory acute myeloid leukemia (AML), this compound administration led to dose-dependent changes in the expression of several genes, confirming target engagement and downstream effects.[4]
| Biomarker | Change in Expression | p-value |
| DCXR | Increase | < 0.001 |
| HEXIM1 | Increase | < 0.001 |
| CD93 | Decrease | < 0.001 |
| MYC | Decrease | < 0.083 |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of this compound.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Mammalian cells in culture medium
-
This compound (or other test compound)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates at a density optimized for the specific cell line and incubation time. For a 96-well plate, a typical volume is 100 µL per well.
-
Compound Addition: Add serial dilutions of this compound to the experimental wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for BCL-2 Family Proteins
This protocol provides a general framework for assessing changes in protein expression of BCL-2 family members following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-XL, anti-BIM, anti-PUMA, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
This protocol details the detection of apoptosis through the externalization of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound represents a targeted therapeutic strategy that leverages the epigenetic dependencies of cancer cells. By inhibiting BET proteins, this compound effectively downregulates the master regulator of proliferation, MYC, which in turn modulates the BCL-2 family of proteins to favor apoptosis. This in-depth guide provides a comprehensive overview of the this compound-induced apoptotic pathway, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of BET inhibition. The synergistic potential of this compound with other targeted agents, such as the BCL-2 inhibitor Venetoclax, further underscores the importance of understanding these intricate molecular pathways for the development of novel and effective combination cancer therapies.[8][9]
References
- 1. bosterbio.com [bosterbio.com]
- 2. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 study of the pan-bromodomain and extraterminal inhibitor this compound (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mivebresib Protocol for In Vitro Cell Viability Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the bromodomains of BET proteins, this compound displaces them from acetylated histones, thereby preventing the formation of transcriptional complexes that drive the expression of key oncogenes such as c-MYC.[2] This disruption of oncogenic signaling can lead to cell cycle arrest, senescence, and apoptosis in various cancer cell lines, making this compound a compound of significant interest in oncology research.[3][4] The cellular response to this compound, whether it be apoptosis or cell cycle arrest, can differ between tumor types, with hematologic cancer cell lines often undergoing apoptosis while solid tumor cell lines may exhibit G1 arrest.[3]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using two common methodologies: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones on chromatin. This leads to the transcriptional repression of target genes, including critical cell cycle regulators and oncogenes. A key mechanism of this compound-induced apoptosis, particularly in hematological malignancies, is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family.[5] The suppression of MCL-1 shifts the balance towards pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[3][6]
This compound's Mechanism of Action leading to Apoptosis.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines after a 72-hour incubation period. This data serves as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo® | 0.0019 |
| Kasumi-1 | Acute Myeloid Leukemia | CellTiter-Glo® | 0.0063 |
| RS4:11 | B-cell Acute Lymphoblastic Leukemia | CellTiter-Glo® | 0.0064 |
| BXPC-3 | Pancreatic Cancer | MTT | 1.22 |
| CT26 | Colorectal Carcinoma | MTT | 48.26 |
Experimental Protocols
Workflow Overview
General workflow for in vitro cell viability assays.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format and is suitable for both suspension and adherent cell lines.
Materials:
-
This compound (ABBV-075)
-
DMSO (cell culture grade)
-
Selected cancer cell lines (e.g., MV4-11, Kasumi-1, RS4:11)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Suspension Cells (MV4-11, Kasumi-1, RS4:11, HL-60):
-
Harvest cells and perform a cell count to determine viability and density.
-
Dilute the cell suspension in complete culture medium to the appropriate seeding density.
-
Seed 100 µL of the cell suspension per well.
-
Recommended Seeding Densities:
-
MV4-11: 5 x 10^5 cells/mL
-
Kasumi-1: 3-5 x 10^5 cells/mL
-
RS4:11: 3-5 x 10^5 cells/mL[7]
-
HL-60: 1-2 x 10^5 cells/mL
-
-
-
Adherent Cells (HT-29):
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells at a density of 1-3 x 10^4 cells/cm² and allow them to adhere overnight.[8]
-
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range for the final well concentration is 1 nM to 10 µM.
-
For adherent cells, carefully remove the medium and add 100 µL of the this compound dilutions. For suspension cells, add the dilutions directly to the wells.
-
Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is generally used for adherent cell lines but can be adapted for suspension cells.
Materials:
-
This compound (ABBV-075)
-
DMSO (cell culture grade)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Follow the same seeding densities and procedures as described in Protocol 1. For the MTT assay, a clear 96-well plate is used.
-
Recommended Seeding Densities:
-
HT-29: 1-2 x 10^4 cells/well[9]
-
HL-60: 1-2 x 10^5 cells/mL
-
-
-
This compound Preparation and Treatment:
-
Prepare and add this compound dilutions as described in Protocol 1.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium. For suspension cells, centrifuge the plate before aspiration.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 620-690 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Calculate the IC50 value as described in Protocol 1.
-
Concluding Remarks
The provided protocols offer a standardized approach to evaluating the in vitro efficacy of this compound. The choice between the CellTiter-Glo® and MTT assay may depend on the cell type and available equipment. The CellTiter-Glo® assay is generally more sensitive and has fewer steps, making it suitable for high-throughput screening. Adherence to consistent cell culture practices and accurate pipetting are crucial for obtaining reproducible results. The IC50 values provided should serve as a guide for selecting an appropriate concentration range for your specific cell line and experimental conditions.
References
- 1. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | RS4;11 [webshop.dsmz.de]
- 2. HT-29 Cells [cytion.com]
- 3. BET inhibition induces vulnerability to MCL1 targeting through upregulation of fatty acid synthesis pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seeding the HL-60 Cells | Summer Project 2016 – School of Life Sciences [summerproject2016.blogs.lincoln.ac.uk]
- 5. Mcl-1 inhibition overcomes BET inhibitor resistance induced by low FBW7 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. RS4:11 Cells [cytion.com]
- 8. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Mivebresib in a Xenograft Mouse Model of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivebresib (ABBV-075) is a potent, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, such as c-Myc, making them attractive therapeutic targets in various malignancies, including acute myeloid leukemia (AML).[3][4] Preclinical studies utilizing xenograft mouse models have been instrumental in evaluating the anti-leukemic activity of this compound, both as a monotherapy and in combination with other agents like the BCL-2 inhibitor, venetoclax.[5][6]
These application notes provide a summary of the key findings and detailed protocols based on published preclinical studies of this compound in leukemia xenograft models.
Mechanism of Action
This compound functions by binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones.[2] This action disrupts the formation of transcriptional complexes responsible for the expression of critical oncogenes.[3] In leukemia, the inhibition of BRD4 by this compound has been shown to down-regulate the expression of the anti-apoptotic protein MCL1 and the oncogene c-Myc, leading to cell cycle arrest in the G1 phase, senescence, and ultimately, apoptosis.[6][7][8]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Apoptosis | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Co-clinical Modeling of the Activity of the BET Inhibitor this compound (ABBV-075) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-clinical Modeling of the Activity of the BET Inhibitor this compound (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput RT-qPCR Analysis of Gene Expression Following Mivebresib Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3][4] They recognize and bind to acetylated lysine residues on histone tails, which leads to the recruitment of transcriptional machinery and the expression of target genes involved in cell proliferation, apoptosis, and inflammation.[1][3] this compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated chromatin and thereby modulating the transcription of key oncogenes and inflammatory mediators.[4][5]
Notably, the c-MYC oncogene is a well-characterized target of BET inhibitors.[5][6] Dysregulation of c-MYC is a hallmark of many cancers, and its suppression by this compound is a key mechanism of the drug's anti-tumor activity.[2][5] This application note provides a detailed protocol for the analysis of gene expression changes in cancer cell lines following treatment with this compound using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This method allows for the sensitive and specific quantification of target gene expression, providing valuable insights into the pharmacological effects of this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the dose-dependent and time-course effects of this compound on the expression of key target genes in a human cancer cell line.
Table 1: Dose-Dependent Modulation of Gene Expression by this compound (24-hour treatment)
| Target Gene | This compound Concentration (nM) | Fold Change (vs. Vehicle) | P-value |
| c-MYC | 100 | 0.62 | <0.05 |
| 500 | 0.28 | <0.01 | |
| 1000 | 0.11 | <0.001 | |
| HEXIM1 | 100 | 1.85 | <0.05 |
| 500 | 3.21 | <0.01 | |
| 1000 | 4.76 | <0.001 | |
| BCL2 | 100 | 0.89 | >0.05 |
| 500 | 0.55 | <0.05 | |
| 1000 | 0.34 | <0.01 | |
| GAPDH | 100 | 1.02 | >0.05 |
| 500 | 0.98 | >0.05 | |
| 1000 | 1.01 | >0.05 |
Table 2: Time-Course of Gene Expression Changes with this compound (500 nM)
| Target Gene | Time (hours) | Fold Change (vs. Vehicle) | P-value |
| c-MYC | 6 | 0.45 | <0.01 |
| 12 | 0.31 | <0.01 | |
| 24 | 0.28 | <0.001 | |
| HEXIM1 | 6 | 2.54 | <0.01 |
| 12 | 3.05 | <0.01 | |
| 24 | 3.21 | <0.001 | |
| BCL2 | 6 | 0.72 | >0.05 |
| 12 | 0.61 | <0.05 | |
| 24 | 0.55 | <0.05 | |
| GAPDH | 6 | 0.99 | >0.05 |
| 12 | 1.03 | >0.05 | |
| 24 | 0.98 | >0.05 |
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting BET protein function.
Caption: Experimental workflow for RT-qPCR analysis of gene expression.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, or a relevant cell line for your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours).
Total RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells once with ice-cold PBS. Add 1 mL of TRIzol® Reagent (or a similar lysis reagent) directly to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a nuclease-free PCR tube, combine the following components:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNaseOUT™ Recombinant RNase Inhibitor
-
1 µL of SuperScript™ III Reverse Transcriptase (200 units/µL)
-
-
Combine and Incubate: Add 7 µL of the master mix to the RNA/primer mixture. The final volume is 20 µL.
-
Incubation Protocol:
-
25°C for 10 minutes
-
50°C for 50 minutes
-
70°C for 15 minutes to inactivate the enzyme.
-
-
Storage: The resulting cDNA can be stored at -20°C.
RT-qPCR
-
Primer Design: Design or obtain validated primers for your target genes (e.g., c-MYC, HEXIM1, BCL2) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction in a 96-well or 384-well optical plate. For each reaction, combine:
-
10 µL of 2X SYBR™ Green PCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Plate Setup: Include triplicate reactions for each sample and each gene. Also, include no-template controls (NTC) for each primer set.
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control samples from the ΔCt of the treated samples (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.[7]
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.[8]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Altered regulation and expression of genes by BET family of proteins in COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]
- 6. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 7. goldbio.com [goldbio.com]
- 8. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Monitoring BRD4 Inhibition by Mivebresib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of gene expression.[1][2][3] BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of genes involved in cell cycle progression, proliferation, and oncogenesis, such as the proto-oncogene c-Myc.[3][4][5] Dysregulation of BRD4 activity has been implicated in various cancers, making it an attractive therapeutic target.[3][6]
Mivebresib (ABBV-075) is a potent, orally bioavailable pan-BET inhibitor that targets the bromodomains of BET proteins, including BRD4, with high affinity (Ki of 1.5 nM for BRD4).[7][8] By competitively binding to the acetyl-lysine recognition pockets of BRD4's bromodomains, this compound displaces it from chromatin, leading to the downregulation of target gene expression, cell cycle arrest, and apoptosis in cancer cells.[2][9][10] This application note provides a detailed protocol for utilizing Western blotting to monitor the inhibition of BRD4 and its downstream signaling pathways following treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected dose-dependent effect of this compound on the protein expression levels of BRD4 and its key downstream targets, c-Myc and BCL2, as determined by Western blot analysis.
| Treatment Group | Concentration (nM) | BRD4 (% of Control) | c-Myc (% of Control) | BCL2 (% of Control) |
| Vehicle (DMSO) | 0 | 100% | 100% | 100% |
| This compound | 10 | 95% | 75% | 80% |
| This compound | 50 | 92% | 40% | 55% |
| This compound | 100 | 88% | 20% | 30% |
| This compound | 500 | 85% | 5% | 15% |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a suitable cancer cell line known to be sensitive to BET inhibitors, such as MV4-11 (Acute Myeloid Leukemia) or various small-cell lung cancer (SCLC) cell lines with MYC amplification.[11][12][13]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 10, 50, 100, 500 nM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time, typically 24 to 72 hours, to allow for changes in protein expression.[9]
Protein Extraction
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-20% precast SDS-PAGE gel and run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD4, c-Myc, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's intensity.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of BRD4 inhibition.
Caption: BRD4 signaling pathway and the mechanism of this compound inhibition.
References
- 1. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. What are BRD4 modulators and how do they work? [synapse.patsnap.com]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study Discovers Novel Region for BRD4 Transcription and Potential Therapeutic Target - News Center [news.feinberg.northwestern.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell L… [ouci.dntb.gov.ua]
Application Notes and Protocols for RNA-Sequencing Analysis of Mivebresib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing RNA-sequencing (RNA-seq) analysis on cells treated with Mivebresib (ABBV-075), a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document includes detailed protocols for key experimental procedures, data tables summarizing the effects of this compound, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the bromodomains of BET proteins: BRD2, BRD3, BRD4, and BRDT.[1][2][3][4] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression.[1] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound disrupts the interaction between BET proteins and chromatin.[1][4] This leads to a cascade of downstream effects, most notably the suppression of key oncogenes such as MYC.[2] The inhibition of BET proteins ultimately results in cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[5][6]
Core Applications of RNA-Sequencing in this compound Research
RNA-sequencing is a powerful tool to elucidate the global transcriptomic changes induced by this compound treatment. Key applications include:
-
Identifying downstream target genes and pathways: RNA-seq can reveal the full spectrum of genes whose expression is altered by this compound, providing insights into its mechanism of action beyond known targets like MYC.
-
Discovering biomarkers of sensitivity and resistance: By comparing the gene expression profiles of this compound-sensitive and -resistant cell lines, researchers can identify potential biomarkers to predict treatment response.[7]
-
Understanding the molecular basis of this compound's phenotypic effects: Transcriptomic data can be correlated with cellular phenotypes such as apoptosis and cell cycle arrest to understand the underlying molecular events.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.0019 | CellTiter-Glo | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 | CellTiter-Glo | [5] |
| RS4:11 | Acute Lymphoblastic Leukemia | 0.0064 | CellTiter-Glo | [5] |
| U87M | Glioblastoma | 0.065 | WST-1 | [8] |
| T98G | Glioblastoma | 0.480 | WST-1 | [8] |
| U251 | Glioblastoma | 3.010 | WST-1 | [8] |
Table 2: Selected Differentially Expressed Genes in this compound-Sensitive vs. -Resistant Small-Cell Lung Cancer (SCLC) Cell Lines
| Gene | Regulation in Sensitive Lines | Biological Process |
| NEUROD1 | Upregulated | Neurogenesis, Neuron Differentiation |
| ASCL1 | Varies | Neurogenesis, Neuron Differentiation |
| POU2F3 | Varies | Tuft cell lineage development |
| CCND1 | Upregulated | Cell Cycle Progression |
| JUN | Upregulated in Resistant | Epithelial-like programs, Angiogenesis |
| FOS | Upregulated in Resistant | Epithelial-like programs, Angiogenesis |
| Data synthesized from Plotnik et al., 2024.[7] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. HEXIM1 antibody (15676-1-AP) | Proteintech [ptglab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | C22H19F2N3O4S | CID 71600087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Apoptosis | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Establishing a Mivebresib-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their inhibition has shown promise in various malignancies.[3][4] However, as with many targeted therapies, the development of resistance is a significant clinical challenge.[3][5] These application notes provide a detailed protocol for the in vitro generation of this compound-resistant cancer cell lines. Such cell lines are invaluable tools for studying the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome resistance.
Principle of this compound Action and Resistance
This compound functions by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting the transcription of key oncogenes such as c-MYC.[1][6] Resistance to BET inhibitors can arise through various mechanisms, including the upregulation of alternative signaling pathways to bypass the dependency on BET-mediated transcription. Key pathways implicated in resistance to BET inhibitors include the Wnt/β-catenin and MAPK signaling pathways.[7][8] Additionally, a common adaptive resistance mechanism is the upregulation of BRD2, a paralog of BRD4, which can compensate for BRD4 inhibition and sustain essential transcriptional programs.[3][9][10][11]
Data Presentation
Table 1: this compound IC50 Values in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| MV4-11 | Acute Myeloid Leukemia | 0.0019 | 72 hours, CellTiter-Glo |
| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 | 72 hours, CellTiter-Glo |
| RS4:11 | Acute Lymphoblastic Leukemia | 0.0064 | 72 hours, CellTiter-Glo |
| BXPC-3 | Pancreatic Cancer | 1.22 | 72 hours, MTT assay |
| CT26 | Colorectal Carcinoma | 48.26 | Not Specified |
This table summarizes publicly available IC50 data for this compound in various cancer cell lines.[1][2] This information is critical for selecting a parental cell line and determining the starting concentration for the resistance development protocol.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line using a continuous, dose-escalation method.[12][13][14][15]
Materials:
-
Parental cancer cell line of interest (e.g., a cell line with a known low IC50 for this compound)
-
This compound (ABBV-075)
-
Complete cell culture medium appropriate for the chosen cell line
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other necessary consumables
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell viability assay reagents (e.g., CellTiter-Glo®, MTT, or similar)
Procedure:
-
Parental Cell Line Characterization:
-
Culture the chosen parental cancer cell line under standard conditions.
-
Determine the baseline IC50 of the parental cell line for this compound using a standard cell viability assay. This is a critical step to establish a reference point for resistance.
-
-
Initiation of Resistance Induction:
-
Begin by continuously exposing the parental cells to a low concentration of this compound. A starting concentration of approximately one-tenth of the determined IC50 is recommended.[13]
-
Culture the cells in this this compound-containing medium, monitoring them closely for signs of cell death and recovery.
-
Maintain a parallel culture of the parental cell line in drug-free medium as a control.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial this compound concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is a reasonable starting point.[12]
-
Continue this process of stepwise dose escalation. Allow the cell population to recover and stabilize at each new concentration before proceeding to the next. This process can take several months.[14]
-
If significant cell death occurs at a new concentration, return to the previous lower concentration until the cells have fully recovered.
-
-
Confirmation of Resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the this compound-treated cell population and compare it to the parental cell line.
-
A significant increase in the IC50 (typically 5-10 fold or higher) indicates the development of resistance.
-
-
Clonal Selection and Expansion (Optional but Recommended):
-
Once a resistant population is established, it is advisable to isolate single-cell clones by limiting dilution or other cloning techniques. This ensures a homogenous population of resistant cells for subsequent experiments.
-
Expand the selected resistant clones and further characterize their level of resistance by re-determining the IC50.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock for future experiments.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is essential to characterize the underlying mechanisms of resistance.
Materials:
-
This compound-resistant and parental cell lines
-
Reagents for Western blotting, qRT-PCR, and other molecular biology techniques
-
Antibodies against proteins in relevant signaling pathways (e.g., BRD2, BRD4, p-ERK, total ERK, β-catenin)
Procedure:
-
Assessment of Protein Expression:
-
Perform Western blot analysis to compare the expression levels of key proteins in the parental and resistant cell lines. Focus on proteins implicated in BET inhibitor resistance, such as BRD2, and components of the MAPK and Wnt/β-catenin signaling pathways.
-
-
Analysis of Gene Expression:
-
Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes known to be regulated by BET proteins (e.g., MYC) and genes involved in resistance pathways.
-
-
Pathway Activation Analysis:
-
Investigate the activation status of signaling pathways by assessing the phosphorylation of key proteins (e.g., p-ERK for the MAPK pathway) via Western blotting.
-
Mandatory Visualizations
Caption: Experimental workflow for establishing a this compound-resistant cell line.
Caption: Key signaling pathways involved in this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Assessing Mivebresib Efficacy in 3D Tumor Spheroids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivebresib (ABBV-075) is a potent, orally available small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the bromodomains of these proteins, this compound disrupts their interaction with acetylated histones and transcription factors.[1] This epigenetic modulation interferes with chromatin remodeling and leads to the downregulation of key oncogenes, most notably c-Myc.[2][3] The inhibition of these growth-promoting genes results in cell cycle arrest, senescence, and ultimately apoptosis in susceptible tumor cells.[4]
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[5][6][7] Spheroids mimic key aspects of tumors, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of drug resistance.[5][8] Therefore, evaluating the efficacy of anti-cancer agents like this compound in 3D spheroid models provides a more physiologically relevant assessment of their potential therapeutic activity.
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in 3D tumor spheroid models. The included methodologies cover spheroid formation, viability assessment, and analysis of downstream signaling pathways.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects by targeting the BET family of proteins, which are critical "readers" of the epigenetic code.
dot
Caption: Mechanism of action of this compound in the cell nucleus.
Quantitative Data Summary
While specific efficacy data for this compound in 3D tumor spheroids is emerging, data from 2D cell culture studies provide a strong rationale for its evaluation in more complex models. The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various small-cell lung cancer (SCLC) cell lines, highlighting the correlation between MYC/MYCN amplification and sensitivity.
| Cell Line | MYC/MYCN Amplification Status | This compound IC50 (nM) in 2D Culture |
| SCLC Line A | Amplified | 30 |
| SCLC Line B | Amplified | <100 |
| SCLC Line C | Not Amplified | >10,000 |
| SCLC Line D | Not Amplified | >10,000 |
| (Data adapted from studies on SCLC cell lines.[9]) |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in 3D tumor spheroids.
3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to create a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
-
Pipette the cell suspension into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroid formation should occur within 24-72 hours.
dot
Caption: Workflow for 3D tumor spheroid formation.
This compound Treatment and Viability Assay
This protocol outlines the treatment of established spheroids with this compound and the subsequent assessment of cell viability using a luminescence-based ATP assay.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
After spheroid formation (24-72 hours post-seeding), carefully remove a portion of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the 3D cell viability assay reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for 30 minutes to lyse the spheroids and stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Immunofluorescence Staining for Apoptosis
This protocol describes the staining of spheroids to visualize markers of apoptosis, such as cleaved caspase-3.
Materials:
-
Treated tumor spheroids in a 96-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully aspirate the medium from the wells containing the spheroids.
-
Gently wash the spheroids twice with PBS.
-
Fix the spheroids by adding 4% PFA and incubating for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids by incubating with permeabilization buffer for 20 minutes at room temperature.
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Dilute the primary antibody in blocking buffer and incubate with the spheroids overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate with the spheroids for 2 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBS.
-
Counterstain the nuclei with DAPI for 15 minutes.
-
Wash the spheroids twice with PBS.
-
Mount the spheroids and image using a confocal microscope.
Western Blot Analysis of Downstream Targets
This protocol details the extraction of protein from spheroids for the analysis of this compound's effect on downstream protein expression, such as c-Myc.
Materials:
-
Treated tumor spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Sonicator or syringe with a fine-gauge needle
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment condition into separate microcentrifuge tubes.
-
Wash the spheroids with cold PBS and centrifuge to pellet.
-
Lyse the spheroid pellet with cold RIPA buffer.
-
Disrupt the spheroids by sonication or by passing the lysate through a fine-gauge needle to ensure complete lysis.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin).
dot
Caption: Downstream analysis workflow after this compound treatment.
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of novel anti-cancer agents like this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to assess the impact of this compound on spheroid viability, apoptosis induction, and the modulation of downstream signaling pathways. This approach will contribute to a more thorough understanding of this compound's therapeutic potential and aid in its further development.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Implications of Three-Dimensional Cell Culture in Cancer Therapeutic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mivebresib Dose-Response in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[2] In Acute Myeloid Leukemia (AML), BET proteins, particularly BRD4, are critical for the expression of key oncogenes such as c-Myc and anti-apoptotic factors like BCL2 and MCL1.[2][3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of these critical cancer-driving genes and subsequent induction of apoptosis in AML cells.[2][3] These application notes provide a detailed protocol for generating dose-response curves of this compound in AML cell lines to determine its anti-proliferative activity.
Mechanism of Action
This compound exerts its anti-leukemic effects by disrupting the transcriptional machinery essential for AML cell survival and proliferation. As a BET inhibitor, it competitively binds to the bromodomains of BRD2, BRD3, and BRD4, with high affinity for BRD2 and BRD4. This binding prevents the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes.
The primary downstream effects of this compound in AML include:
-
Downregulation of c-Myc: this compound treatment leads to a significant reduction in the transcription and protein levels of the proto-oncogene c-Myc, a master regulator of cell proliferation and growth.[2]
-
Induction of Apoptosis: By downregulating the expression of anti-apoptotic proteins such as BCL-2 and MCL-1, this compound shifts the cellular balance towards apoptosis.[3]
-
Cell Cycle Arrest: The inhibition of critical cell cycle regulators downstream of BET proteins can lead to a G1 cell cycle arrest.
Data Presentation: this compound IC50 in AML Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various AML cell lines after 72 hours of treatment, as determined by cell viability assays.
| Cell Line | Molecular Subtype | IC50 (µM) | Assay Method |
| MV4-11 | MLL-rearranged, FLT3-ITD | 0.0019 | CellTiter-Glo® |
| Kasumi-1 | t(8;21), AML1-ETO | 0.0063 | CellTiter-Glo® |
| RS4;11 | MLL-rearranged | 0.0064 | CellTiter-Glo® |
| MOLM-13 | FLT3-ITD | Sensitive | Apoptosis Assay |
| HL-60 | APL, M3 | N/A | N/A |
| OCI-AML3 | DNMT3A R882H, NPM1c | Resistant | Viability Assay |
N/A: Data not publicly available. "Sensitive" indicates reported activity without a specific IC50 value.
Mandatory Visualization
Below are diagrams illustrating the signaling pathway affected by this compound and the experimental workflow for generating a dose-response curve.
References
Troubleshooting & Optimization
Technical Support Center: Mivebresib In Vivo Solubility & Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with Mivebresib in in vivo studies.
Troubleshooting Guide & FAQs
Q1: My this compound solution is precipitating upon preparation or administration. What are the common causes and solutions?
A1: Precipitation of this compound is a common issue due to its low aqueous solubility.[1] Here are the likely causes and recommended troubleshooting steps:
-
Inadequate Solvent System: this compound is practically insoluble in water.[1] A suitable organic solvent or a co-solvent system is necessary for its dissolution.
-
Incorrect Order of Solvent Addition: When preparing a co-solvent system, the order of mixing is critical.
-
Solution: Always dissolve this compound completely in a small amount of a strong organic solvent like DMSO first, before adding aqueous or less potent organic solvents.
-
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
pH Shift: The pH of the solution can significantly impact the solubility of ionizable compounds.
Q2: What are some recommended vehicle formulations for in vivo studies with this compound?
A2: Several vehicle formulations have been successfully used for in vivo administration of this compound. The choice of vehicle will depend on the route of administration, desired dose, and animal model. Here are some examples:
-
For Oral Administration: A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2] Another option is a suspension in corn oil with a small percentage of DMSO.[3]
-
General Use: A solution of this compound in DMSO can be diluted with corn oil for administration.[3]
It is crucial to ensure the final concentration of DMSO is kept low to minimize potential toxicity in the animal model.
Q3: I am still observing poor solubility and precipitation. What other formulation strategies can I explore?
A3: For challenging compounds like this compound, more advanced formulation strategies may be necessary to improve solubility and bioavailability. These can include:
-
Nanonization: Reducing the particle size of the drug can increase its surface area and dissolution rate.
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly soluble drugs.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.
Q4: How can I determine the solubility of this compound in my specific vehicle?
A4: A standard method for determining equilibrium solubility is the shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This will allow you to quantify the solubility of this compound in your chosen solvent system.
Data Presentation
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ~84-100 mg/mL[1][2] | A good initial solvent for creating stock solutions. |
| Water | Insoluble (<0.1 mg/mL)[1] | This compound has very low aqueous solubility. |
| Ethanol | Soluble[5] | Specific quantitative data is not readily available. |
Table 2: Example In Vivo Formulations for this compound
| Vehicle Composition | Drug Concentration | Administration Route | Reference |
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline | 2 mg/mL | Not specified | [2] |
| 5% DMSO in Corn Oil | 2.5 mg/mL | Not specified | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a chosen solvent vehicle.
Materials:
-
This compound powder
-
Selected solvent vehicle (e.g., PEG300, corn oil, buffered solution)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent vehicle. The excess solid should be clearly visible.
-
Seal the vials tightly.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually confirm that excess solid this compound is still present.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC).
-
Calculate the solubility of this compound in the solvent vehicle.
Mandatory Visualizations
Caption: this compound inhibits BET proteins, leading to downregulation of c-Myc and affecting cell fate.
Caption: A logical workflow for troubleshooting this compound solubility issues in in vivo studies.
References
Mivebresib Dosing Optimization: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Mivebresib (ABBV-075) dosing schedules to achieve maximum therapeutic efficacy in preclinical and translational research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes such as MYC.[1][3] This leads to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[4][5]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: this compound has demonstrated broad anti-proliferative activity across a range of cancer cell lines, particularly those of hematologic origin.[5] Cell lines with amplification of MYC or MYCN have shown particular sensitivity.[6][7] For example, in a panel of small-cell lung cancer (SCLC) cell lines, those with MYC or MYCN amplification exhibited greater sensitivity to this compound.[6][7]
Q3: What are the key pharmacodynamic biomarkers to monitor this compound activity?
A3: Several pharmacodynamic biomarkers can be used to confirm target engagement and downstream effects of this compound. Key biomarkers that are consistently modulated in response to this compound treatment include the upregulation of HEXIM1 and DCXR gene expression, and the downregulation of CD93 and MYC gene expression.[8][9] At the protein level, a decrease in MYC and BCL2 levels can be observed.[10][11]
Q4: What dosing schedules for this compound have been evaluated in clinical trials?
A4: Clinical trials have investigated three main dosing schedules for this compound in patients with solid tumors: a continuous daily schedule, a Monday-Wednesday-Friday (M-W-F) schedule, and a 4 days on/3 days off (4/7) schedule.[1][4] The recommended Phase II doses (RP2D) were determined to be 1.5 mg for the daily schedule, 3 mg for the M-W-F schedule, and 2.5 mg for the 4/7 schedule.[1][4]
Q5: What are the common dose-limiting toxicities observed with this compound?
A5: The most common dose-limiting toxicity associated with this compound and other BET inhibitors is thrombocytopenia.[4][9] Other reported treatment-emergent adverse events include dysgeusia, fatigue, nausea, and diarrhea.[4][8] Intermittent dosing schedules were explored in clinical trials as a strategy to mitigate thrombocytopenia.[4]
Troubleshooting Guides
Problem: High variability in in vitro IC50 values for this compound.
-
Possible Cause: Differences in cell seeding density, passage number, or assay duration.
-
Troubleshooting Steps:
-
Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Use cells with a consistent and low passage number to minimize genetic drift.
-
Optimize the assay duration. A 72-hour incubation period is commonly used for assessing the anti-proliferative activity of this compound.[4]
-
Problem: Lack of in vivo tumor growth inhibition despite promising in vitro data.
-
Possible Cause: Suboptimal drug formulation, poor oral bioavailability in the selected animal model, or insufficient dose.
-
Troubleshooting Steps:
-
Ensure proper formulation of this compound for oral gavage. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12]
-
Perform pharmacokinetic studies in the selected mouse strain to determine the plasma exposure achieved with the chosen dose and formulation.
-
Conduct a dose-escalation study in a small cohort of animals to identify a tolerated dose that results in target engagement, as measured by pharmacodynamic biomarkers in surrogate tissues or tumor biopsies.
-
Problem: Difficulty in detecting changes in MYC protein levels by Western blot after this compound treatment.
-
Possible Cause: The timing of sample collection may not be optimal to capture the transient downregulation of MYC.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal time point for observing maximal MYC protein reduction. The effect of BET inhibitors on MYC expression can be rapid and transient.
-
Collect samples at multiple time points (e.g., 4, 8, 12, and 24 hours) after this compound administration.
-
Ensure efficient protein extraction and use a validated antibody for c-Myc.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MV4-11 | Acute Myeloid Leukemia | 0.0019 | 72 hours |
| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 | 72 hours |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.0064 | 72 hours |
| SCLC Lines | Small-Cell Lung Cancer | 0.03 to >10 | 72 hours |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose & Schedule | Tumor Growth Inhibition (TGI) |
| SKM1 | Acute Myeloid Leukemia | 1 mg/kg, oral, daily for 21 days | Significant TGI observed |
| MV4;11 | Acute Myeloid Leukemia | 1 mg/kg, oral, daily for 21 days | Significant TGI observed |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MV4-11 for AML) in appropriate media.
-
Implant 5-10 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., SCID or NSG mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a mean volume of 100-200 mm^3, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[12]
-
Administer this compound or vehicle control orally at the desired dose and schedule (e.g., 1 mg/kg daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI).
-
Protocol 2: Western Blot Analysis of MYC and BCL2 Protein Levels
-
Sample Collection and Protein Extraction:
-
Treat cancer cells in culture with this compound at various concentrations and for different durations.
-
For in vivo studies, collect tumor tissue at specified time points after this compound administration.
-
Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against c-MYC and BCL2 overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: this compound inhibits BET proteins, leading to transcriptional repression of oncogenes and anti-cancer effects.
Caption: Workflow for optimizing this compound dosing from in vitro studies to in vivo validation.
References
- 1. First-in-Human Study of this compound (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Mivebresib
For researchers, scientists, and drug development professionals, optimizing the oral delivery of promising compounds like Mivebresib (ABBV-075) is a critical step in translating preclinical findings to clinical success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental evaluation of this compound for oral administration.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may affect its oral bioavailability?
A1: this compound is a potent Bromodomain and Extra-Terminal (BET) inhibitor.[1][2] Key properties influencing its oral absorption include its poor aqueous solubility. This compound is reported to be insoluble in water and ethanol.[3][4][5][6][7] Its high lipophilicity, suggested by a computed XLogP3 of 2.9, can also impact its dissolution and absorption characteristics.[8] These factors suggest that this compound likely falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Q2: I am observing low and variable exposure in my preclinical oral dosing studies with this compound. What are the likely causes?
A2: Low and variable oral exposure of this compound is likely attributable to its poor aqueous solubility.[3][4][5][6][7] When a compound has low solubility, its dissolution in the gastrointestinal (GI) tract can be the rate-limiting step for absorption. This can lead to incomplete absorption and high variability in plasma concentrations between subjects, which is a known challenge in preclinical studies with rats and dogs.[9] Factors such as food effects, GI tract pH, and transit time can significantly influence the dissolution of a poorly soluble compound, contributing to this variability.
Q3: What formulation strategies can I employ to improve the oral bioavailability of this compound?
A3: Given this compound's poor aqueous solubility, formulation strategies should focus on enhancing its dissolution rate and apparent solubility in the GI tract. Several approaches can be considered:
-
Lipid-Based Formulations: These are often effective for lipophilic drugs. A preclinical formulation for this compound has been reported consisting of 2% DMSO, 30% PEG-400, and 68% Phosal-50PG, which is a lipid-based system.[10] Self-emulsifying drug delivery systems (SEDDS) are a promising option within this category.[11]
-
Amorphous Solid Dispersions: Creating an amorphous form of this compound, dispersed within a polymer matrix, can significantly improve its dissolution rate compared to the crystalline form.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to a faster dissolution rate.[12]
-
Solubilizing Excipients: The use of co-solvents, surfactants, and cyclodextrins in the formulation can help to increase the solubility of this compound in the GI fluids.
Q4: How does this compound exert its therapeutic effect once absorbed?
A4: this compound is a pan-inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[1] By binding to the bromodomains of these proteins, this compound prevents them from recognizing acetylated lysine residues on histones. This disrupts the formation of transcriptional complexes that are crucial for the expression of key oncogenes, most notably c-Myc.[4][13] The downregulation of c-Myc leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[4][14] This apoptotic response is mediated through the modulation of the BCL-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[14][15]
Troubleshooting Guides
Problem 1: Difficulty in preparing a suitable oral formulation for preclinical studies due to this compound's poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate solubilization in aqueous vehicles. | 1. Screen various co-solvents: Evaluate the solubility of this compound in different biocompatible solvents such as PEG 300, PEG 400, propylene glycol, and Transcutol HP. 2. Test different surfactants: Investigate the effect of non-ionic surfactants like Tween 80, Cremophor EL, and Labrasol on this compound's solubility. 3. Explore lipid-based systems: Assess the solubility in various oils (e.g., sesame oil, corn oil) and lipid-based excipients. A known preclinical formulation used a combination of DMSO, PEG-400, and Phosal-50PG.[10] | Identification of a solvent system or excipient blend that can dissolve this compound at the desired concentration for dosing. |
| Precipitation of the drug upon dilution in the GI tract. | 1. Formulate a Self-Emulsifying Drug Delivery System (SEDDS): A mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon gentle agitation in aqueous media can keep the drug in a solubilized state. 2. Prepare an amorphous solid dispersion: Using techniques like hot-melt extrusion or spray drying to disperse this compound in a polymer matrix can prevent recrystallization and improve dissolution. | Improved maintenance of this compound in a dissolved state within the GI lumen, leading to more consistent absorption. |
Problem 2: High variability in pharmacokinetic data after oral administration in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dissolution rate-limited absorption. | 1. Employ a formulation strategy to enhance dissolution: Refer to the solutions for "Problem 1". A formulation that presents the drug in a solubilized or rapidly dissolving form is crucial. 2. Reduce particle size: If using a suspension, ensure that the particle size is minimized and controlled through micronization or nanomilling. | A more rapid and complete dissolution of the drug in the GI tract, leading to less variability in the rate and extent of absorption. |
| Food effects. | 1. Conduct studies in both fasted and fed states: This will help to characterize the impact of food on this compound's absorption from your formulation. 2. Develop a formulation that mitigates food effects: Lipid-based formulations can sometimes reduce the variability between fasted and fed states. | A better understanding of the influence of food on this compound's pharmacokinetics and the development of a more robust formulation. |
Experimental Protocols
Kinetic Solubility Assay
This assay provides a high-throughput method to estimate the aqueous solubility of a compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for direct UV method)
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM this compound stock solution to the wells.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of the solutions using a nephelometer. Alternatively, for the direct UV method, filter the samples and measure the absorbance of the filtrate.
-
Quantify the concentration of dissolved this compound by comparing the results to a standard curve.
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing this compound (e.g., at 10 µM in HBSS) to the apical (A) side of the inserts.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: this compound's mechanism of action, inhibiting BET proteins to suppress c-Myc and modulate BCL-2 family proteins, leading to apoptosis.
Caption: A typical workflow for developing and evaluating an oral formulation for a poorly soluble compound like this compound.
References
- 1. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. This compound | Apoptosis | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 10. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 13. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Mivebresib Pharmacodynamic Biomarker Technical Support Center
Welcome to the technical support center for interpreting Mivebresib pharmacodynamic (PD) biomarker data. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting for key PD biomarkers associated with this compound (ABBV-075), a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) protein family.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacodynamic biomarkers for this compound?
A1: Clinical studies have identified several key pharmacodynamic biomarkers that are modulated by this compound treatment. These include changes in whole blood gene expression and alterations in serum protein levels.
-
Whole Blood Gene Expression:
-
Serum Proteins:
Q2: How does this compound modulate the expression of these biomarkers?
A2: this compound functions by binding to the bromodomains of BET proteins, primarily BRD4.[1] This action prevents BET proteins from binding to acetylated histones, which is a critical step in the transcriptional activation of many genes, including the well-known oncogene MYC.[3][4] The modulation of other biomarkers such as CD93, DCXR, HEXIM1, BDNF, and ferritin is also a downstream consequence of BET inhibition, reflecting the broad role of BET proteins in transcriptional regulation.[2]
Q3: What is the typical timeframe for observing changes in these biomarkers after this compound administration?
A3: Changes in whole blood gene expression, such as the modulation of CD93, DCXR, and HEXIM1, have been observed as early as 6 hours after a single dose of this compound.[2] The modulation of these genes has been shown to be dose-dependent.[2][3]
Data Presentation
The following tables summarize the observed changes in key pharmacodynamic biomarkers following this compound treatment in clinical trials.
Table 1: Whole Blood Gene Expression Modulation by this compound (6 hours post-dose)
| Gene | Direction of Change | Dose-Dependent Modulation | Significance (p-value) |
| DCXR | Upregulation | Yes | < 0.001[3] |
| HEXIM1 | Upregulation | Yes | < 0.001[3] |
| CD93 | Downregulation | Yes | < 0.001[3] |
| MYC | Downregulation | Yes | < 0.083[3] |
Table 2: Serum Protein Modulation by this compound
| Protein | Direction of Change | Time-Dependent Modulation |
| BDNF | Downregulation | Yes[2] |
| Ferritin | Upregulation | Yes[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data interpretation.
Whole Blood Gene Expression Analysis (QuantiGene Plex Assay)
This assay is a hybridization-based method that utilizes branched DNA (bDNA) technology for the direct quantitation of gene expression transcripts from whole blood samples.[1]
Protocol:
-
Sample Collection: Collect whole blood samples at baseline (pre-treatment) and at specified time points after this compound administration (e.g., 6 hours).
-
RNA Extraction: Extract total RNA from whole blood samples using a suitable commercial kit.
-
QuantiGene Plex Assay:
-
A custom 16-plex gene panel, including probes for CD93, DCXR, HEXIM1, and MYC, is used.[1]
-
Follow the manufacturer's protocol for the QuantiGene Plex Assay (Thermo Fisher Scientific). This typically involves:
-
Hybridization of the target RNA with gene-specific probes.
-
Capture of the probe-RNA complex onto magnetic beads.
-
Signal amplification through a series of hybridization steps with pre-amplifier, amplifier, and label probe molecules.
-
Detection of the chemiluminescent signal using a Luminex instrument.
-
-
-
Data Analysis:
-
Normalize the data to appropriate housekeeping genes.
-
Calculate the fold change in gene expression at post-treatment time points relative to the baseline.
-
Serum Protein Analysis (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of BDNF and ferritin in serum samples.
Protocol:
-
Sample Collection: Collect whole blood and process to obtain serum at baseline and at various time points post-Mivebresib administration.
-
ELISA Procedure:
-
Use commercially available ELISA kits for human BDNF and ferritin.
-
Follow the manufacturer's instructions, which generally include:
-
Coating a 96-well plate with a capture antibody specific to the target protein.
-
Incubating the plate with serum samples, standards, and controls.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance of the signal using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the standards.
-
Determine the concentration of BDNF and ferritin in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage change from baseline at each post-treatment time point.
-
Troubleshooting Guides
QuantiGene Plex Assay
| Issue | Potential Cause | Recommended Solution |
| High background signal | Sub-optimal assay conditions (incubation times/temperatures). | Strictly adhere to the recommended incubation times and temperatures as per the manufacturer's protocol. Ensure the shaking incubator is properly calibrated. |
| Low or no signal | Significant RNA degradation. | Ensure proper sample handling and storage to minimize RNA degradation. Use RNase-free techniques and reagents throughout the RNA extraction and assay procedure. |
| Incorrect wash buffer used. | Use the 1X SAPE Wash Buffer to wash away unbound SAPE as specified in the protocol. | |
| High inter-assay variability | Inconsistent sample input. | When running a new sample type, optimize the input by running a dilution series to ensure that all target signals are within the dynamic range of the assay. |
| Pipetting errors. | Use a multi-channel pipette whenever possible for better precision. Avoid creating bubbles when pipetting. |
Serum BDNF/Ferritin ELISA
| Issue | Potential Cause | Recommended Solution |
| High variability in BDNF results | Platelet activation during sample processing. | Standardize the clotting time for serum separation as BDNF is released from platelets during coagulation. A consistent protocol is crucial for reliable results. |
| Low signal for BDNF | Low abundance of BDNF in plasma. | Serum is generally preferred over plasma for BDNF measurement due to higher concentrations. If using plasma, ensure the ELISA kit has sufficient sensitivity. |
| Inconsistent ferritin results | Presence of inflammation. | Ferritin is an acute-phase reactant, and its levels can be elevated due to inflammation, independent of iron status. Correlate ferritin levels with other inflammatory markers if possible. |
| Poor standard curve | Improper preparation of standards. | Ensure accurate serial dilutions of the standards. Use fresh, high-quality reagents. |
| Insufficient plate washing. | Ensure thorough washing between steps to remove all unbound reagents. |
Mandatory Visualizations
Caption: this compound inhibits BET proteins, altering transcriptional regulation and modulating PD biomarkers.
Caption: Experimental workflow for the QuantiGene Plex Assay.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
cell culture contamination issues with Mivebresib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET inhibitor Mivebresib (ABBV-075). Our focus is on preventing and resolving cell culture contamination issues to ensure the integrity and reproducibility of your experimental results.
General Troubleshooting Guide
Cell culture contamination is a frequent challenge in biomedical research. When working with this compound, it's crucial to distinguish between contamination-induced effects and the compound's cytotoxic or cytostatic effects. This guide provides a systematic approach to identifying and resolving common contamination issues.
| Observation | Potential Cause | Recommended Action |
| Sudden pH Drop (Yellow Media) | Bacterial Contamination | 1. Immediately quarantine and discard the contaminated culture to prevent spread. 2. Thoroughly disinfect the incubator and biosafety cabinet.[1][2] 3. Review aseptic techniques with all lab personnel. |
| Cloudy/Turbid Media | Bacterial or Yeast Contamination | 1. Visually inspect the culture under a microscope for motile bacteria or budding yeast.[3] 2. Discard if heavily contaminated. For mild bacterial contamination, a temporary wash with PBS and treatment with a high concentration of penicillin/streptomycin may be attempted, but discarding is recommended.[1] |
| Filamentous Growth/Clumps | Fungal (Mold) Contamination | 1. Discard the culture immediately; salvage is generally not feasible.[4] 2. Check air filtration systems (HEPA filters) in the lab and biosafety cabinet.[5] 3. Clean the incubator thoroughly, paying attention to the water pan, which can be a source of mold.[2][4] |
| No Visible Contaminants, but Poor Cell Health & Unexplained Results | Mycoplasma Contamination or Chemical Contamination | 1. Test for mycoplasma using a dedicated detection kit (e.g., PCR-based or ELISA).[6] 2. If positive, treat with a mycoplasma removal agent or discard the cell line and start with a fresh, certified mycoplasma-free stock.[1] 3. For suspected chemical contamination, use high-purity, cell culture-grade reagents and water.[7] |
| Altered Cell Morphology Unrelated to Expected this compound Effects | Cross-Contamination with another Cell Line or Solvent (DMSO) Toxicity | 1. Authenticate your cell line via STR profiling. 2. Prepare a vehicle control (media with the same concentration of DMSO used for this compound) to distinguish solvent effects from drug effects. High concentrations of DMSO can inhibit cell growth or cause cell death.[7][8] |
Frequently Asked Questions (FAQs)
Preparation and Handling of this compound
Q1: How should I prepare and store this compound for cell culture experiments?
A1: this compound (ABBV-075) is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[9] This stock solution should be stored at -20°C. For experiments, the stock is further diluted in cell culture medium to the desired final concentration. To avoid precipitation, ensure the final DMSO concentration in the media is low, typically below 0.5%.[7]
Q2: Can the DMSO used to dissolve this compound be a source of contamination?
A2: Yes, while less common than biological contaminants, the DMSO itself can be a source of chemical or even microbial contamination if not handled and stored correctly.[1] Always use sterile, high-purity, cell culture-grade DMSO. When preparing your this compound stock, perform the dissolution inside a sterile biosafety cabinet.
Identifying and Managing Contamination
Q3: My cells look unhealthy after this compound treatment. How do I know if it's contamination or the drug's effect?
A3: This is a critical experimental question. This compound, as a BET inhibitor, can induce cell cycle arrest, senescence, or apoptosis, which can manifest as changes in cell morphology, reduced proliferation, or cell death.[10][11] To differentiate this from contamination:
-
Include a vehicle control: Treat cells with the same concentration of DMSO as the this compound-treated cells. This will reveal any effects of the solvent alone.
-
Perform regular contamination checks: Microscopically examine your cultures daily for signs of bacteria, yeast, or fungi.[5]
-
Test for mycoplasma: Mycoplasma is not visible under a standard microscope and can cause a range of cellular effects. Regular testing is essential.
Q4: I've detected mycoplasma in my this compound experiment. Can I salvage the results?
A4: It is highly discouraged to continue experiments with mycoplasma-contaminated cultures.[6] Mycoplasma can alter numerous cellular processes, including gene expression and metabolism, which would confound any results from your this compound treatment. The best practice is to discard the contaminated cells, thoroughly decontaminate all equipment, and start a new experiment with a fresh, confirmed mycoplasma-free cell stock.[4]
Q5: What are the most common sources of contamination in cell culture experiments?
A5: The most common sources include bacteria, fungi, mycoplasma, viruses, and cross-contamination with other cell lines.[1][5] These contaminants can be introduced through non-sterile supplies, media, or reagents, or via improper aseptic technique.[7]
Experimental Design
Q6: What are typical working concentrations and incubation times for this compound in cell culture?
A6: The effective concentration of this compound is highly cell-line dependent. IC50 values can range from the low nanomolar to the micromolar range.[12] Typical incubation times for cell viability or antiproliferative assays are 48 to 72 hours.[10] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q7: Should I use antibiotics in my culture medium during this compound experiments?
A7: While common, the routine use of antibiotics like penicillin-streptomycin can mask low-level bacterial contamination and may lead to the development of antibiotic-resistant bacteria.[5] It is best practice to rely on strict aseptic technique. If you do use antibiotics, also maintain a parallel antibiotic-free culture to better monitor for cryptic contamination.
Experimental Protocols
Protocol: Assessing Cell Viability with this compound Treatment
This protocol outlines a standard method for determining the effect of this compound on the viability of an adherent cancer cell line using a tetrazolium-based assay (e.g., MTT or MTS).
-
Cell Seeding:
-
Culture your chosen cell line in the recommended medium, ensuring it is free of contamination.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a serial dilution of this compound from your DMSO stock in fresh culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions or vehicle control medium to the appropriate wells. Include wells with medium only as a background control.
-
Incubate the plate for your desired time period (e.g., 72 hours).
-
-
Viability Assay (MTS Example):
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the results as percent viability versus this compound concentration to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
This compound functions as a pan-BET inhibitor, targeting the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This action prevents BET proteins from binding to acetylated histones on chromatin.[13] The subsequent disruption of transcriptional machinery leads to the downregulation of key oncogenes, most notably MYC, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 3. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 6. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Cell Culture Troubleshooting [merckmillipore.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mivebresib vs. OTX015: A Preclinical Comparison in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Bromodomain and Extra-Terminal (BET) proteins has emerged as a promising therapeutic strategy in oncology, particularly for hematological malignancies. BET inhibitors disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as MYC. This guide provides a comparative overview of two prominent BET inhibitors, Mivebresib (ABBV-075) and OTX015 (Birabresib), based on available preclinical data in lymphoma models.
Executive Summary
Both this compound and OTX015 are potent, orally bioavailable BET inhibitors with demonstrated preclinical activity in various lymphoma subtypes. They function by competitively binding to the bromodomains of BET proteins, primarily BRD4, which leads to the suppression of oncogenic transcriptional programs. While both drugs impact the MYC pathway, OTX015 has also been shown to modulate the NF-κB and JAK/STAT signaling pathways. Head-to-head preclinical comparisons are limited; however, this guide consolidates the existing data to aid researchers in understanding their respective profiles.
Data Presentation
In Vitro Potency and Activity
The following tables summarize the in vitro potency and anti-proliferative activity of this compound and OTX015 in various cancer cell lines, with a focus on lymphoma.
Table 1: Binding Affinity and Potency
| Compound | Target | Assay Type | Potency (nM) | Reference |
| This compound (ABBV-075) | BRD4 | Ki | 1.5 | [1] |
| This compound (ABBV-075) | BRD2/BRD-T | Ki | 1-2.2 | [2] |
| This compound (ABBV-075) | BRD3 | Ki | 12.2 | [2] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | EC50 (Cell-free) | 10-19 | [3][4] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | IC50 (Binding to AcH4) | 92-112 | [3] |
Table 2: Anti-Proliferative Activity in Lymphoma Cell Lines
| Compound | Lymphoma Subtype | Cell Line(s) | IC50/GI50 (nM) | Reference |
| OTX015 (Birabresib) | Mature B-cell Lymphoid Tumors | Large panel | Median IC50: 240 | |
| OTX015 (Birabresib) | Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Median IC50: 192 | [5] |
| OTX015 (Birabresib) | Splenic Marginal Zone Lymphoma (SMZL) | Not specified | Median IC50: 165 | [5] |
| OTX015 (Birabresib) | Multiple Myeloma (MM) | Not specified | Median IC50: 449 | [5] |
| OTX015 (Birabresib) | Mantle Cell Lymphoma (MCL) | Granta519 | >10,000 | [6] |
| This compound (ABBV-075) | Non-Hodgkin Lymphoma | Not specified | Robust single agent activity | [7][8] |
| This compound (ABBV-075) | Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Induces apoptosis | [9] |
In Vivo Efficacy in Lymphoma Xenograft Models
Table 3: Summary of In Vivo Studies
| Compound | Lymphoma Model | Mouse Strain | Dosage | Key Findings | Reference |
| OTX015 (Birabresib) | Mantle Cell Lymphoma (REC1 xenograft) | NOD-Scid | 50 mg/kg, once daily | 2-fold decrease in tumor volume compared to control. | [6] |
| OTX015 (Birabresib) | Diffuse Large B-cell Lymphoma (SU-DHL-2 xenograft) | Not specified | 50 mg/kg/day | Strong in vivo activity, especially in combination with other agents. | [10] |
| This compound (ABBV-075) | Diffuse Large B-cell Lymphoma | Not specified | Not specified | Comparable or superior efficacy to standard of care agents. | [2][7] |
Mechanism of Action and Signaling Pathways
Both this compound and OTX015 exert their anti-tumor effects by inhibiting BET proteins, which act as epigenetic "readers." This inhibition prevents the recruitment of transcriptional machinery to key gene promoters and enhancers, leading to the downregulation of oncogenic gene expression.
A primary target for both inhibitors is the MYC oncogene , a critical driver in many lymphomas.[3][11][12] Downregulation of MYC leads to cell cycle arrest and apoptosis.
OTX015 has been shown to have a broader impact on signaling pathways crucial for lymphoma cell survival.[13][14] Studies have demonstrated its ability to downregulate components of the NF-κB, Toll-like receptor (TLR), and JAK/STAT pathways .[13][14] This multi-pronged attack may contribute to its efficacy in various B-cell malignancies. The effect of this compound on these specific pathways in lymphoma has been less extensively detailed in the available literature.
Caption: Signaling pathways affected by this compound and OTX015.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of experimental protocols used in the evaluation of this compound and OTX015 in lymphoma models.
In Vitro Proliferation Assays
-
Cell Lines: A wide panel of human lymphoma cell lines are used, including those derived from DLBCL, MCL, SMZL, and MM.[5][13]
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Drug Treatment: Cells are typically seeded in 96-well plates and treated with a range of concentrations of the BET inhibitor or DMSO as a vehicle control.
-
Assay: Cell viability is commonly assessed after 72 hours of incubation using colorimetric assays such as MTT or luminescence-based assays like CellTiter-Glo.
-
Data Analysis: IC50 or GI50 values are calculated from dose-response curves using appropriate software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. abmole.com [abmole.com]
- 8. This compound | Apoptosis | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of BET Inhibitors: Mivebresib (ABBV-077) vs. BI 894999
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of drugs. These agents function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors. This disruption of chromatin remodeling leads to the downregulation of key oncogenes, such as MYC, and subsequent cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed, data-driven comparison of two notable pan-BET inhibitors: Mivebresib (ABBV-077) and BI 894999.
Mechanism of Action and Signaling Pathway
Both this compound and BI 894999 are orally bioavailable small molecules that function as pan-inhibitors of the BET family of proteins. By occupying the acetyl-lysine binding pockets of BET bromodomains, they displace these "reader" proteins from chromatin. This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and super-enhancers of key oncogenes. The subsequent suppression of oncogenic transcription programs ultimately inhibits tumor cell growth.[1][2][3][4] A critical downstream effect of this inhibition is the upregulation of HEXIM1, a negative regulator of P-TEFb, which serves as a valuable pharmacodynamic biomarker for assessing the biological activity of these inhibitors.[5][6][7]
Preclinical Activity: A Comparative Overview
Both this compound and BI 894999 have demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of hematological origin.
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for both inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | This compound (IC50/EC50) | BI 894999 (IC50/EC50) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 1.9 nM (IC50)[8] | <10 nM (EC50)[5] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 6.3 nM (IC50)[8] | Not Reported |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 6.4 nM (IC50)[8] | <10 nM (EC50)[5] |
| Hematological Malignancies (Panel) | Various | Not Reported | Majority <100 nM, ~50% <10 nM (EC50)[5] |
BI 894999 has been shown to be 10-20 times more potent than OTX-015, another BET inhibitor, in cell lines.[5]
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of both compounds.
| Xenograft Model | Cancer Type | Compound | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11B | Acute Myeloid Leukemia (AML) | BI 894999 | 2 mg/kg, daily, oral | 96% | [9] |
| MV-4-11B | Acute Myeloid Leukemia (AML) | BI 894999 | 4 mg/kg, daily, oral | 99% | [9] |
| AML Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia (AML) | This compound | Not specified | >60% inhibition of bone marrow blasts in 6 models | [10] |
| Castrate-Resistant Prostate Cancer (CRPC) | Prostate Cancer | This compound | Not specified | Decreased xenograft growth | [11] |
| NUT Carcinoma | NUT Carcinoma | BI 894999 | 2 mg/kg | 40-99% (depending on model) | [12] |
Clinical Trials and Patient Data
Both this compound and BI 894999 have advanced to clinical trials, providing valuable insights into their safety, tolerability, and preliminary efficacy in human patients.
This compound (ABBV-077)
A first-in-human, dose-escalation study of this compound was conducted in patients with relapsed/refractory solid tumors.[11][13]
| Parameter | Finding |
| Recommended Phase 2 Dose (RP2D) | 1.5 mg daily, 2.5 mg (4 days on/3 off), 3 mg (Mon/Wed/Fri)[11][13] |
| Most Common Adverse Events | Dysgeusia (49%), thrombocytopenia (48%), fatigue (26%), nausea (25%)[13][14] |
| Dose-Limiting Toxicities | Thrombocytopenia, gastrointestinal bleed, hypertension, fatigue[11][13] |
| Efficacy (Solid Tumors) | 43% of patients had stable disease; median progression-free survival of 1.8 months.[11][13] |
In a separate Phase 1 study in patients with relapsed/refractory AML, this compound was evaluated as a monotherapy and in combination with venetoclax. The combination showed promising anti-leukemic effects.[4][15]
BI 894999
BI 894999 has been evaluated in a Phase Ia/Ib open-label, dose-escalation and dose-expansion study in patients with advanced solid tumors and diffuse large B-cell lymphoma (DLBCL).[16][17]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 1.5 mg (DLBCL)[16] |
| Most Frequent Dose-Limiting Toxicity | Grade 4 thrombocytopenia[16] |
| Efficacy (DLBCL) | 1 patient (5.6%) achieved a partial response. |
| Efficacy (NUT Carcinoma) | 3 out of 42 patients (7.1%) had a response. |
| Overall Conclusion | Minimal efficacy as a monotherapy, further investigation as a single agent is not planned. |
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of this compound and BI 894999.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the BET inhibitor (this compound or BI 894999) is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition and Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5-10 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The BET inhibitors are formulated for oral gavage and administered daily at specified doses. The control group receives the vehicle.
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined duration. Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
Both this compound and BI 894999 are potent pan-BET inhibitors with demonstrated preclinical activity, particularly in hematological malignancies. This compound has shown modest clinical activity in solid tumors, leading to stable disease in a subset of patients, and is being further explored in combination therapies for AML. BI 894999, while highly potent in preclinical models, has shown minimal efficacy as a monotherapy in clinical trials for solid tumors and DLBCL, and its future development as a single agent is not being pursued. The on-target toxicity, particularly thrombocytopenia, remains a class-wide challenge for BET inhibitors. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond and on developing rational combination strategies to enhance the therapeutic window of these epigenetic modulators.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-Human Study of this compound (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bi 894999 - My Cancer Genome [mycancergenome.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.thewellbio.com [cdn.thewellbio.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor this compound (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Mivebresib: A Standalone Agent or a Combination Player with Venetoclax? A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of novel cancer therapeutics, the bromodomain and extra-terminal (BET) inhibitor mivebresib (ABBV-075) has emerged as a compound of interest, particularly in hematologic malignancies. This guide provides a comprehensive comparison of this compound as a monotherapy versus its combination with the BCL-2 inhibitor venetoclax, supported by preclinical and clinical data. We delve into the mechanistic rationale for this combination, present quantitative data from key experiments, and provide detailed experimental protocols to aid in the design and interpretation of future studies.
Executive Summary
This compound, a pan-BET inhibitor, disrupts the expression of key oncogenes, including MYC, leading to cell cycle arrest and apoptosis in various cancer models. Venetoclax, a selective BCL-2 inhibitor, restores the intrinsic apoptotic pathway in cancer cells dependent on BCL-2 for survival. Preclinical studies have demonstrated a strong synergistic anti-leukemic effect when this compound and venetoclax are combined, particularly in acute myeloid leukemia (AML). This synergy is primarily attributed to this compound's ability to downregulate the anti-apoptotic proteins MCL-1 and BCL-xL, thus sensitizing cancer cells to BCL-2 inhibition by venetoclax.
A phase 1 clinical trial (NCT02391480) in patients with relapsed/refractory AML has provided initial clinical evidence for the activity of both this compound monotherapy and the combination with venetoclax. While the monotherapy showed modest clinical activity, the combination therapy resulted in higher response rates, suggesting a promising therapeutic strategy. This guide will dissect the available data to provide a clear comparison of these two therapeutic approaches.
Mechanism of Action: A Synergistic Approach to Inducing Apoptosis
This compound functions by binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and transcription factors.[1][2] This disrupts the transcriptional program of cancer cells, leading to the downregulation of key oncogenes like MYC and anti-apoptotic proteins such as MCL-1 and BCL-xL.[3]
Venetoclax, on the other hand, selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins like BIM. This unleashes the pro-apoptotic effectors BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.
The combination of this compound and venetoclax creates a "dual-hit" on the apoptotic machinery. This compound's inhibition of MCL-1 and BCL-xL removes key resistance mechanisms to venetoclax, thereby enhancing its pro-apoptotic activity.
Preclinical Data: Evidence of Synergy
Cell Viability and Apoptosis in AML Cell Lines
Preclinical studies in various AML cell lines have consistently demonstrated the synergistic effect of combining this compound with venetoclax. Cotreatment with both agents resulted in a significant reduction in cell viability and a marked increase in apoptosis compared to either drug alone.[3]
| Cell Line | Treatment | IC50 (nM) | % Apoptosis (Annexin V+) |
| MOLM-13 | This compound | 50-100 | ~20% |
| Venetoclax | 20-50 | ~25% | |
| This compound + Venetoclax | <10 | >60% | |
| MV4-11 | This compound | 20-50 | ~15% |
| Venetoclax | 10-30 | ~20% | |
| This compound + Venetoclax | <5 | >70% | |
| OCI-AML3 | This compound | >1000 | <10% |
| Venetoclax | >1000 | <10% | |
| This compound + Venetoclax | ~100 | ~40% |
Table 1: Representative preclinical data on cell viability and apoptosis in AML cell lines. Data are compiled from publicly available studies and are approximate values.
Western Blot Analysis of BCL-2 Family Proteins
Western blot analyses have confirmed the mechanistic basis for the observed synergy. Treatment with this compound leads to a dose-dependent decrease in the protein levels of MCL-1 and BCL-xL, while the levels of the pro-apoptotic protein BIM are often upregulated. This shift in the balance of pro- and anti-apoptotic proteins primes the cells for venetoclax-induced apoptosis.[3]
| Protein | This compound Monotherapy | Venetoclax Monotherapy | Combination Therapy |
| MCL-1 | ↓↓↓ | No significant change | ↓↓↓↓ |
| BCL-xL | ↓↓ | No significant change | ↓↓↓ |
| BCL-2 | ↓ | No significant change | ↓ |
| BIM | ↑ | No significant change | ↑↑ |
| Cleaved PARP | ↑ | ↑ | ↑↑↑↑ |
Table 2: Qualitative summary of Western blot analyses of BCL-2 family proteins and apoptosis markers. The number of arrows indicates the relative magnitude of change.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The synergistic anti-leukemic activity of the this compound and venetoclax combination has been validated in in vivo AML PDX models. Co-clinical modeling, where patient biopsies are implanted in mice, has shown that the combination therapy leads to a greater reduction in bone marrow blasts compared to either monotherapy.[1][2] In some models, the combination resulted in a significant survival benefit.
Clinical Data: Phase 1 Trial in Relapsed/Refractory AML (NCT02391480)
A first-in-human phase 1 study evaluated the safety and efficacy of this compound as a monotherapy and in combination with venetoclax in patients with relapsed/refractory AML.[4][5]
Patient Demographics and Treatment Regimens
A total of 44 patients were enrolled in the study. 19 patients received this compound monotherapy at doses of 1.5, 2.0, or 2.5 mg daily. 30 patients were treated with the combination of this compound (0.5 to 2.5 mg daily) and venetoclax (400 or 800 mg daily).[4]
Safety and Tolerability
The most common treatment-emergent adverse events (TEAEs) related to this compound monotherapy were dysgeusia, decreased appetite, and diarrhea.[5] In the combination therapy group, the most common TEAEs were decreased appetite, vomiting, and nausea.[5] Serious adverse events were reported in 74% of the monotherapy group and 88% of the combination therapy group.[5]
| Adverse Event (Grade ≥3) | This compound Monotherapy (n=19) | This compound + Venetoclax (n=30) |
| Febrile Neutropenia | 26% | 30% |
| Thrombocytopenia | 21% | 27% |
| Anemia | 16% | 23% |
| Pneumonia | 11% | 17% |
Table 3: Common Grade ≥3 adverse events in the Phase 1 trial. [4]
Clinical Efficacy
The combination of this compound and venetoclax demonstrated superior clinical activity compared to this compound monotherapy. A reduction in bone marrow blasts was observed in 44% of patients receiving monotherapy and in 80% of patients receiving the combination therapy.[4]
| Response | This compound Monotherapy (n=19) | This compound + Venetoclax (n=30) |
| Complete Remission (CR) | 0 (0%) | 2 (7%) |
| CR with incomplete hematologic recovery (CRi) | 1 (5%) | 0 (0%) |
| Partial Remission (PR) | 0 (0%) | 2 (7%) |
| Morphologic Leukemia-Free State (MLFS) | 0 (0%) | 2 (7%) |
| Overall Response Rate (CR+CRi+PR+MLFS) | 1 (5%) | 6 (20%) |
Table 4: Best overall response in the Phase 1 trial of this compound monotherapy versus combination with venetoclax in relapsed/refractory AML. [4][5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Add serial dilutions of this compound, venetoclax, or the combination to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with this compound, venetoclax, or the combination for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-xL, BCL-2, BIM, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Conclusion
The available preclinical and clinical data strongly suggest that the combination of this compound and venetoclax is a more effective therapeutic strategy than this compound monotherapy for patients with AML. The mechanistic rationale for this synergy is well-supported by evidence of this compound-induced downregulation of anti-apoptotic proteins that confer resistance to venetoclax. While the combination therapy is associated with a higher incidence of adverse events, the significant improvement in clinical response rates warrants further investigation in larger, randomized clinical trials. This guide provides a foundational understanding for researchers and drug developers interested in exploring the full potential of this promising combination therapy.
References
- 1. Co-clinical Modeling of the Activity of the BET Inhibitor this compound (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study of the pan-bromodomain and extraterminal inhibitor this compound (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relapsed/refractory AML: MIV alone or in combination with venetoclax shows promise in phase 1 | MDedge [mdedge.com]
Mivebresib and the Challenge of Cross-Resistance Among BET Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides an in-depth comparison of cross-resistance profiles between the pan-BET (Bromodomain and Extra-Terminal) inhibitor Mivebresib (ABBV-077) and other notable BET inhibitors, supported by available experimental data and detailed methodologies.
This compound is a potent oral pan-BET inhibitor that targets BRD2, BRD3, BRD4, and BRDT, proteins that play a crucial role in regulating the transcription of key oncogenes like c-Myc.[1] While showing promise in preclinical and clinical studies, particularly in hematological malignancies and some solid tumors, the emergence of resistance poses a significant clinical challenge.[1][2] A critical question for the continued development of BET inhibitors is the extent to which resistance to one agent confers resistance to others in the same class—a phenomenon known as cross-resistance.
Unraveling the Mechanisms of BET Inhibitor Resistance
Acquired resistance to BET inhibitors is a multifaceted process that can involve genetic mutations, epigenetic modifications, and the activation of compensatory signaling pathways. While direct experimental data on cross-resistance with this compound is limited, understanding the mechanisms of resistance to other well-studied BET inhibitors like JQ1 and OTX015 (Birabresib) provides a strong foundation for inferring potential cross-resistance patterns.
A pivotal pan-cancer adaptive resistance mechanism to BET inhibition involves the upregulation of BRD2.[3][4][5] In response to treatment with BET inhibitors like JQ1, which primarily target BRD4, cancer cells can upregulate BRD2 to compensate for the loss of BRD4 function and maintain essential transcriptional programs.[3][4][5] This suggests that in cells with acquired resistance to one pan-BET inhibitor, the sustained BRD2 activity would likely confer resistance to other pan-BET inhibitors, including this compound, that share a similar mechanism of action.
Other identified mechanisms of resistance to BET inhibitors include:
-
Kinome Reprogramming: Ovarian cancer cells with acquired resistance to JQ1 have been shown to undergo adaptive kinome reprogramming, leading to the activation of pro-survival kinase networks that bypass the effects of BET inhibition.[6]
-
Wnt/β-catenin Signaling: In some leukemia models, resistance to BET inhibitors can emerge from leukemia stem cells and is associated with increased Wnt/β-catenin signaling.[7]
-
Bromodomain-Independent BRD4 Function: In triple-negative breast cancer, resistance to JQ1 has been linked to a mechanism where BRD4 can support transcription and cell proliferation independently of its bromodomain, rendering bromodomain inhibitors ineffective.[8]
Comparative Analysis of this compound and Other BET Inhibitors
Direct experimental studies generating this compound-resistant cell lines and subsequently testing their sensitivity to other BET inhibitors are not yet prevalent in the public domain. However, existing data allows for an indirect comparison.
A study in small-cell lung cancer (SCLC) cell lines demonstrated a high correlation (Pearson r = 0.9613) between the cellular response to this compound and JQ1, with this compound exhibiting greater potency. This strong correlation in sensitivity suggests a high likelihood of cross-resistance. The sensitivity of SCLC cell lines to this compound has been linked to the amplification of MYC and MYCN, but not MYCL1.[9]
Table 1: this compound (ABBV-075) IC50 Values in Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line Category | MYC/MYCN Amplified | MYCL1 Amplified or No MYC Amplification |
| This compound IC50 | < 50 nmol/L (Sensitive) | > 100 nmol/L (Resistant) |
Data derived from studies on SCLC cell lines where sensitivity was correlated with MYC family amplification status.[9]
Table 2: Comparison of Known Resistance Mechanisms for Pan-BET Inhibitors
| BET Inhibitor | Primary Resistance Mechanism(s) | Implication for Cross-Resistance with this compound |
| JQ1 | BRD2 upregulation, Kinome reprogramming, Wnt/β-catenin activation, Bromodomain-independent BRD4 function | High probability of cross-resistance due to shared pan-BET inhibition and the BRD2 compensation mechanism. |
| OTX015 (Birabresib) | Similar to JQ1, with resistance observed in various cancer models. | High probability of cross-resistance. |
| I-BET | Confers cross-resistance to JQ1. | High probability of cross-resistance. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions in BET inhibitor resistance and the methods used to study them, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the assessment of BET inhibitor sensitivity and resistance.
Cell Viability Assay
Objective: To determine the concentration of a BET inhibitor that inhibits 50% of cell growth (IC50).
Protocol Summary:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the BET inhibitor (e.g., this compound, JQ1) for a specified period (typically 72 hours).
-
Viability Reagent: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 values using non-linear regression analysis.
Western Blotting
Objective: To assess the protein levels of BET proteins (BRD2, BRD4) and downstream targets (c-Myc).
Protocol Summary:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA, followed by incubation with primary antibodies against BRD2, BRD4, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between BRD4 and other proteins in sensitive versus resistant cells.
Protocol Summary:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-BRD4) or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze by Western blotting for interacting partners.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of BRD2 and BRD4 at specific gene promoters or enhancers.
Protocol Summary:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., anti-BRD2 or anti-BRD4).
-
Complex Capture: Use protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the complexes to remove non-specific DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR for specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
References
- 1. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor this compound (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Pan-BET vs. Selective BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has opened new avenues for therapeutic intervention, particularly in oncology and inflammatory diseases. Among the most promising targets are the Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic "readers" that play a critical role in regulating gene expression.[1][2] This has led to the development of BET inhibitors, a class of small molecules that block the function of these proteins.
Initially, the focus was on pan-BET inhibitors, which target all members of the BET family. However, concerns about on-target toxicities have spurred the development of selective BET inhibitors that target specific bromodomains.[3][4][5] This guide provides an objective, data-driven comparison of these two approaches, summarizing their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: From Epigenetic Reading to Transcriptional Control
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by the presence of two tandem bromodomains, BD1 and BD2, at their N-terminus.[6] These domains recognize and bind to acetylated lysine residues on histone tails and other proteins, tethering transcriptional machinery to chromatin and activating gene expression.[1][7][8] BRD4, the most studied BET protein, is crucial for the transcription of key oncogenes like MYC and pro-inflammatory genes regulated by NF-κB.[1][7]
Pan-BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of both BD1 and BD2 across all BET family members, displacing them from chromatin and thereby suppressing the transcription of target genes.[1][9] In contrast, selective inhibitors are designed to differentiate between the two bromodomains, with the hypothesis that selective inhibition of either BD1 or BD2 may offer a more targeted therapeutic effect with an improved safety profile.[10][11]
The MYC Oncogene Pathway
A primary mechanism for the anti-cancer activity of BET inhibitors is the downregulation of the MYC oncogene, which is highly dependent on BRD4 for its expression. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down its transcription, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1]
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins [mdpi.com]
- 9. BET inhibitor - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Mivebresib Clinical Trial Meta-Analysis: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of clinical trial data for Mivebresib (ABBV-075), a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) protein family. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with other BET inhibitors, supported by available experimental data.
Executive Summary
This compound has been evaluated in clinical trials for both solid tumors and hematological malignancies, demonstrating a tolerable safety profile and preliminary antitumor activity. As a pan-BET inhibitor, it targets BRD2, BRD3, and BRD4, thereby disrupting the transcriptional regulation of key oncogenes such as c-Myc. This guide summarizes the key findings from clinical studies of this compound and provides a comparative landscape of other notable BET inhibitors in development, including Pelabresib, OTX015 (Birabresib), Molibresib (GSK525762), and BMS-986158.
Data Presentation: Comparative Clinical Trial Data
The following tables summarize the key quantitative data from clinical trials of this compound and other BET inhibitors.
Table 1: this compound Clinical Trial Data
| Trial Identifier | Indication | Phase | Treatment | Number of Patients | Key Efficacy Results | Key Adverse Events (Grade ≥3) |
| NCT02391480 | Relapsed/Refractory Solid Tumors | I | This compound Monotherapy | 72 | Median PFS: 1.8 months; 43% had stable disease.[1] | Thrombocytopenia (35%), Anemia (6%)[1] |
| NCT02391480 | Relapsed/Refractory Acute Myeloid Leukemia (AML) | I | This compound Monotherapy | 19 | 1 patient with Complete Remission with incomplete blood count recovery (CRi).[2][3] Median OS: 2.6 months.[4][5] | Febrile Neutropenia (37%), Anemia (34%), Thrombocytopenia (32%)[4] |
| NCT02391480 | Relapsed/Refractory Acute Myeloid Leukemia (AML) | I | This compound + Venetoclax | 30 | 2 patients with Complete Remission (CR), 2 with Partial Remission (PR).[3] | Febrile Neutropenia, Anemia, Thrombocytopenia[4] |
Table 2: Comparative Data for Other BET Inhibitors
| Drug Name | Trial Identifier | Indication | Phase | Treatment | Number of Patients | Key Efficacy Results | Key Adverse Events (Grade ≥3) |
| Pelabresib (CPI-0610) | MANIFEST-2 (NCT04603495) | Myelofibrosis (JAKi-naïve) | III | Pelabresib + Ruxolitinib | 84 | 68% achieved SVR35 at 24 weeks; 56% achieved TSS50 at 24 weeks.[6][7] | Anemia (35%), Thrombocytopenia (12%)[7] |
| OTX015 (Birabresib) | Phase 1 | Acute Leukemia | I | OTX015 Monotherapy | 36 | 3 patients achieved CR/CRi.[8] | Fatigue, Increased Bilirubin[8] |
| Molibresib (GSK525762) | BET116183 | Non-Hodgkin's Lymphoma | I | Molibresib Monotherapy | 27 | ORR: 18.5% (5/27); 50% in CTCL sub-population.[9] | Thrombocytopenia (70%)[9] |
| BMS-986158 | NCT02419417 | Advanced Solid Tumors | I/IIa | BMS-986158 Monotherapy | 83 | 2 Partial Responses; Stable disease in 26-37% of patients depending on schedule.[10][11] | Diarrhea (43%), Thrombocytopenia (39%)[10][11] |
| BMS-986158 | CA011-023 (NCT04817007) | Myelofibrosis | I/II | BMS-986158 + Ruxolitinib/Fedratinib | 40 | SVR35 at week 12 in 58% of 2L MF patients.[12] | Thrombocytopenia (25-44%), Anemia (25%)[12] |
SVR35: ≥35% reduction in spleen volume from baseline; TSS50: ≥50% reduction in Total Symptom Score from baseline; ORR: Objective Response Rate; CR: Complete Remission; CRi: Complete Remission with incomplete blood count recovery; PR: Partial Remission; OS: Overall Survival; PFS: Progression-Free Survival; CTCL: Cutaneous T-cell Lymphoma; 2L MF: Second-line Myelofibrosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the this compound clinical trials are outlined below.
Clinical Trial Design (NCT02391480)
The first-in-human study of this compound was a Phase 1, multicenter, open-label, dose-escalation trial.[1] The study employed a conventional 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The trial evaluated different oral dosing schedules, including daily, Monday/Wednesday/Friday, and 4 days on/3 days off.[1] The primary endpoints were safety and tolerability, while secondary endpoints included pharmacokinetics and preliminary antitumor activity.[1]
Pharmacodynamic Analysis: Gene Expression Profiling
-
Assay: QuantiGene Plex Assay.
-
Objective: To measure the expression of target genes in whole blood samples to assess the pharmacodynamic effects of this compound.
-
Methodology:
-
Whole blood samples were collected from patients at baseline and after treatment with this compound.
-
The QuantiGene Plex assay, a hybridization-based method, was used to simultaneously quantify the RNA levels of multiple target genes.[13][14] This assay uses branched DNA (bDNA) technology to amplify the signal, allowing for the direct measurement of RNA without the need for reverse transcription or PCR amplification.
-
The expression levels of pharmacodynamic biomarker genes, including HEXIM1, MYC, DCXR, and CD93, were measured and correlated with drug exposure.[4]
-
Pharmacodynamic Analysis: Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine the occupancy of BET proteins, specifically BRD4, at the promoter regions of target genes like c-Myc.
-
Methodology:
-
Cancer cells were treated with either a BET inhibitor or a vehicle control.
-
Cells were cross-linked with formaldehyde to preserve protein-DNA interactions.
-
Chromatin was sheared into smaller fragments by sonication.
-
An antibody specific to the protein of interest (e.g., BRD4) was used to immunoprecipitate the protein-DNA complexes.
-
The cross-links were reversed, and the DNA was purified.
-
Quantitative PCR (qPCR) was then used to measure the amount of specific DNA sequences (e.g., the c-Myc promoter) that were bound to the protein of interest.[15]
-
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase 1 study of the pan-bromodomain and extraterminal inhibitor this compound (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. QuantiGene multiplex assay [protocols.io]
- 14. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 15. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mivebresib: A Guide for Laboratory Professionals
For Immediate Implementation: As a potent small molecule inhibitor used in cancer research, Mivebresib and its associated waste require careful handling and disposal to ensure personnel safety and environmental protection. In the absence of explicit disposal instructions from the manufacturer, researchers, scientists, and drug development professionals must adhere to established guidelines for hazardous and chemotherapeutic waste management. All waste generated from the use of this compound should be treated as hazardous chemical waste.
Key Disposal Principles
Disposal procedures for this compound should be guided by the principles of waste minimization, proper segregation, secure containment, and compliant disposal through licensed hazardous waste handlers.[1][2][3] It is crucial to prevent the release of this compound into the sanitary sewer system or disposal in general laboratory trash.[4]
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is critical. The following table summarizes the types of this compound-contaminated waste and the appropriate container for each.
| Waste Type | Description | Recommended Container |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and gowns, bench paper, wipes, and plasticware.[4] | Yellow chemotherapy waste bag placed inside a rigid, leak-proof container labeled "Chemotherapeutic Waste" and "Incinerate Only".[4] |
| Liquid Waste | Unused or spent this compound solutions (e.g., in DMSO or other solvents), and contaminated buffers. | Leak-proof, rigid container (plastic is preferred) with a secure screw-top cap, compatible with the solvent used.[1][3] Label as "Hazardous Waste" with the full chemical name "this compound" and the solvent. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Yellow, puncture-proof sharps container specifically designated for chemotherapy sharps, labeled "Chemo Sharps" and "Incinerate Only".[5] |
| Bulk Powder | Unused or expired pure this compound powder. | The original manufacturer's container, securely sealed and placed within a secondary container. Label as "Hazardous Waste" with the full chemical name. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation: At the point of generation, identify all materials contaminated with this compound and segregate them into the appropriate waste streams as detailed in the table above.[3]
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or "Chemotherapeutic Waste" as appropriate. The label should include the full chemical name (this compound), the associated hazards (e.g., "Toxic"), and the date the waste was first added to the container.[6][7]
-
Secure Storage: Store all this compound waste in designated Satellite Accumulation Areas within the laboratory.[1] These areas should be at or near the point of waste generation. Ensure all containers are kept tightly closed except when adding waste.[1][3][6]
-
Waste Pickup and Disposal: Arrange for the collection of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][8] Do not mix this compound waste with biohazardous or regular trash unless it is a mixed waste stream, in which case it should be managed as chemotherapeutic waste.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow Diagram.
Spill Management
In the event of a this compound spill, wear appropriate PPE, including double gloves, a lab coat, and safety glasses. For liquid spills, use absorbent pads to contain the material. For powder spills, gently cover with a wet absorbent gauze to avoid aerosolization. Clean the contaminated area with soap and water. All materials used for spill cleanup must be disposed of as chemotherapeutic waste.
By adhering to these general but stringent guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and EHS office for further guidance.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Mivebresib
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling of Mivebresib (ABBV-075), a potent BET bromodomain inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
This compound is a small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins and is under investigation for its therapeutic potential. As with any potent research compound, a thorough understanding and implementation of safety protocols are paramount. This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE requirements for the tasks being performed. However, the following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Activities* |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Hand Protection | Disposable nitrile gloves (minimum) | Double-gloving with nitrile or neoprene gloves |
| Body Protection | Fully buttoned laboratory coat | Chemical-resistant apron or disposable coveralls |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
| Footwear | Closed-toe shoes | Chemical-resistant shoe covers |
*Higher risk activities include handling large quantities, generating aerosols (e.g., sonicating, vortexing), and cleaning up spills.
Safe Handling and Operational Plan
Engineering Controls:
-
Ventilation: All work with solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.
Procedural Guidance:
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Prepare all necessary equipment and reagents in the designated area to minimize movement of the compound.
-
-
Weighing and Reconstitution:
-
Weigh solid this compound in a chemical fume hood or a balance enclosure that provides containment.
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
When reconstituting, add the solvent slowly to the solid to avoid splashing. This compound is soluble in solvents such as DMSO.
-
-
Experimental Use:
-
Keep containers of this compound closed when not in use.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution (e.g., soap and water, followed by 70% ethanol).
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.
-
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
Consult your institution's EHS office for specific guidance on hazardous waste disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
This guidance is intended to provide a framework for the safe handling of this compound. Researchers are reminded to always consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information. By prioritizing safety and adhering to these procedures, scientists can minimize risks and continue their important research with confidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
